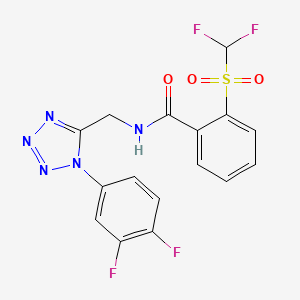
2-((difluoromethyl)sulfonyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((difluoromethyl)sulfonyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C16H11F4N5O3S and its molecular weight is 429.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((difluoromethyl)sulfonyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is an emerging chemical entity with potential applications in various fields, particularly in medicinal chemistry. Its unique structure, incorporating difluoromethyl and sulfonyl groups, suggests promising biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of the compound is C15H14F4N4O2S, with a molecular weight of approximately 394.36 g/mol. The presence of difluoromethyl and sulfonyl functional groups enhances its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antiviral Activity : Compounds containing aryl sulfonamide groups have demonstrated effectiveness against various strains of influenza viruses by inhibiting viral entry and replication .
- Anticancer Potential : The incorporation of difluoromethyl groups has been associated with improved metabolic stability and enhanced activity against cancer cell lines .
- Enzyme Inhibition : Sulfonyl derivatives often act as inhibitors for specific enzymes, which could be leveraged for therapeutic purposes .
The proposed mechanism of action for similar compounds involves:
- Inhibition of Viral Proteins : Compounds targeting hemagglutinin (HA) proteins have shown to significantly reduce viral replication in infected cells.
- Modulation of Cellular Pathways : By interacting with specific cellular receptors or enzymes, these compounds can alter signaling pathways crucial for pathogen survival or cancer cell proliferation.
Case Studies
Several studies have been conducted to evaluate the biological activity of structurally related compounds:
Case Study 1: Antiviral Efficacy
A study on a related aryl sulfonamide compound revealed that it could reduce viral titers by over four logs against multiple influenza A virus subtypes. This indicates a broad-spectrum antiviral capability, suggesting that the target compound may exhibit similar properties .
Case Study 2: Anticancer Activity
Research involving difluoromethylated compounds demonstrated their ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The structural modifications provided by the difluoromethyl group were crucial for enhancing potency and selectivity against cancer cells .
Data Table: Biological Activities Comparison
Properties
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N5O3S/c17-11-6-5-9(7-12(11)18)25-14(22-23-24-25)8-21-15(26)10-3-1-2-4-13(10)29(27,28)16(19)20/h1-7,16H,8H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKNDPUOOOEXSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














